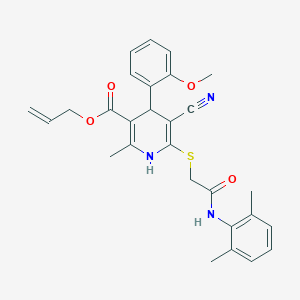
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
Overview
Description
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a compound of interest in various scientific fields due to its unique molecular structure, combining quinoline, oxadiazole, and thioether functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves the following key steps:
Formation of 3,4-dihydroquinoline: : This involves the cyclization of an appropriate aniline derivative with a carbonyl compound.
Synthesis of 5-(2-fluorophenyl)-1,3,4-oxadiazole: : Prepared via cyclization reactions starting from hydrazides and corresponding acids or esters.
Thioether linkage formation: : This is often achieved by coupling the two aforementioned intermediate products under appropriate conditions, typically using a thiol and a suitable coupling reagent.
Industrial Production Methods
Industrial synthesis scales up the laboratory procedures, focusing on optimizing yields, safety, and cost-effectiveness. Common methods include continuous flow techniques and the use of automated reactors for precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone undergoes various reactions, such as:
Oxidation: : Often performed using oxidizing agents like KMnO4, resulting in the formation of sulfoxide or sulfone derivatives.
Reduction: : Achieved using reducing agents like LiAlH4, leading to the formation of simpler quinoline derivatives.
Substitution: : Common in the presence of nucleophiles or electrophiles, affecting different positions of the quinoline or oxadiazole rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: : Various alkyl halides, nucleophilic reagents such as amines and thiols.
Major Products Formed
Sulfoxide/Sulfone derivatives: : From oxidation reactions.
Reduced quinoline: : From reduction reactions.
Substituted quinoline and oxadiazole: : From substitution reactions.
Scientific Research Applications
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone finds use in several areas:
Chemistry: : As a precursor for synthesizing complex molecules, particularly in heterocyclic chemistry.
Biology: : Potential antimicrobial and anticancer agent, given its structural resemblance to bioactive molecules.
Medicine: : Research focuses on its pharmacological properties, such as enzyme inhibition and receptor binding.
Industry: : Used in the development of new materials with specialized properties, like conductivity or fluorescence.
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone exerts its effects often involves:
Enzyme inhibition: : Binds to active sites, altering enzymatic activity.
Receptor interaction: : Mimics or blocks natural ligands at receptor sites, affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-mercaptoethanone: : Differing by the thioether linkage.
5-(2-Fluorophenyl)-1,3,4-oxadiazole derivatives: : Variants lacking the quinoline moiety.
Quinoline-based compounds: : With alternative substitutions at the 1- or 2- positions.
Uniqueness
How's that for a dive into the chemical world? What caught your attention the most?
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S/c20-15-9-3-2-8-14(15)18-21-22-19(25-18)26-12-17(24)23-11-5-7-13-6-1-4-10-16(13)23/h1-4,6,8-10H,5,7,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICUZCXQJWERBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-1-(4-methylpiperidin-1-yl)prop-2-en-1-one](/img/structure/B3406890.png)
![2-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]BENZAMIDE](/img/structure/B3406909.png)



![(Z)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B3406934.png)


![(2E)-2-cyano-N-[4-(dimethylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B3406966.png)

![4-chloro-N-[(1Z)-3-oxo-1-(3-phenoxyphenyl)-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]benzamide](/img/structure/B3406968.png)

